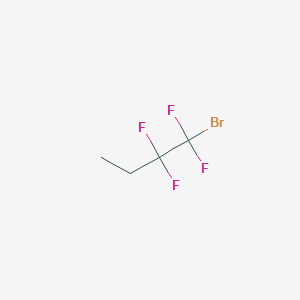

1-Bromo-1,1,2,2-tetrafluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZRVAPVPPFLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371310 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127117-30-0 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon of interest in organic synthesis and potentially in the development of novel pharmaceuticals and materials. Its unique combination of a bromine atom and a tetrafluoroethyl group on a butane chain makes it a versatile building block for introducing fluorinated moieties into larger molecules. The presence of fluorine can significantly alter the physicochemical properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, safety information, and potential synthetic applications.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 127117-30-0 | [1] |

| Molecular Formula | C4H5BrF4 | [] |

| Molecular Weight | 208.98 g/mol | [] |

| Appearance | Clear liquid | N/A |

| Boiling Point | 134-144 °C | [] |

| Density | 1.612 g/cm³ (Predicted) | [] |

| IUPAC Name | This compound | [] |

| SMILES | CCC(C(F)(F)Br)(F)F | [] |

| InChI Key | CKZRVAPVPPFLQX-UHFFFAOYSA-N | [] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluorobut-1-ene in the presence of a radical initiator, such as a peroxide. This reaction proceeds via a free-radical mechanism.

Caption: A proposed free-radical addition pathway for the synthesis of this compound.

Reactivity

The bromine atom in this compound is expected to be the primary site of reactivity. It can participate in a variety of nucleophilic substitution and elimination reactions, making it a useful intermediate for introducing the 1,1,2,2-tetrafluorobutyl group into other molecules. The strong electron-withdrawing effect of the adjacent fluorine atoms may influence the reactivity of the C-Br bond.

Potential Applications

While specific industrial applications for this compound are not widely documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical and Agrochemical Synthesis: As a fluorinated building block, this compound could be used in the synthesis of novel drug candidates and pesticides. The incorporation of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

-

Materials Science: Halogenated hydrocarbons are often used as intermediates in the production of polymers, refrigerants, and solvents. The properties of this compound may make it a candidate for such applications, although further research is needed.

-

Organic Synthesis: It can serve as a precursor for the synthesis of other fluorinated organic compounds through the transformation of the bromo group.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The following GHS hazard classifications are associated with a structurally similar compound, 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, and may be relevant:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

General Protocol for Free-Radical Addition of HBr to an Alkene

Objective: To synthesize an alkyl bromide from an alkene via an anti-Markovnikov addition.

Materials:

-

Alkene (e.g., 1,1,2,2-tetrafluorobut-1-ene)

-

Hydrogen bromide (gas or solution in a non-polar solvent)

-

Radical initiator (e.g., benzoyl peroxide, AIBN)

-

Anhydrous, non-polar solvent (e.g., hexane, CCl4)

-

Inert gas (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

-

Heating mantle or UV lamp

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a dry, inert-atmosphere reaction apparatus.

-

Dissolve the alkene and the radical initiator in the anhydrous solvent in the reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly bubble HBr gas through the solution or add a solution of HBr while stirring.

-

Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp, depending on the chosen initiator.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine (if present) and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Conclusion

This compound is a chemical compound with potential as a building block in various fields, particularly in the synthesis of fluorinated molecules for the pharmaceutical and materials science industries. While detailed information on its synthesis and specific applications is limited in publicly accessible literature, its chemical structure suggests a range of possible synthetic transformations. Further research into the reactivity and applications of this compound is warranted to fully explore its potential. Researchers and developers are encouraged to consult safety data sheets and conduct thorough risk assessments before handling this compound.

References

An In-Depth Technical Guide to the Proposed Synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane

Disclaimer: The synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane is not well-documented in publicly available scientific literature. This guide presents a proposed synthetic pathway based on established principles of organic chemistry and analogous reactions. The experimental protocols are hypothetical and should be considered illustrative. All procedures require rigorous safety precautions and should only be performed by trained professionals in a suitably equipped laboratory.

Introduction

This compound (C₄H₅BrF₄) is a halogenated alkane with potential applications as a building block in organic synthesis, particularly for the introduction of the 1,1,2,2-tetrafluoroethyl moiety in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique combination of a reactive bromine atom and a stable, lipophilic fluorinated chain makes it a compound of significant interest. This technical guide outlines a plausible two-step synthetic route for researchers, commencing from the telomerization of tetrafluoroethylene (TFE) followed by catalytic hydrogenation.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Step 1: Synthesis of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. This intermediate is proposed to be synthesized via the radical-initiated addition of allyl bromide to tetrafluoroethylene. This type of reaction, often termed telomerization, is a known method for the formation of C-C bonds with fluoroalkenes.

-

Step 2: Synthesis of this compound. The final product is proposed to be obtained through the selective catalytic hydrogenation of the terminal double bond of the intermediate, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

The overall logical workflow for this proposed synthesis is depicted below.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

As this is a proposed synthesis, experimental data is not available. The following tables summarize the key physical and chemical properties of the involved substances based on publicly accessible databases and expected reaction parameters.

Table 1: Properties of Reactants, Intermediate, and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Tetrafluoroethylene | C₂F₄ | 100.02 | -76.3 | 1.519 |

| Allyl Bromide | C₃H₅Br | 120.98 | 71.3 | 1.398 |

| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | C₄H₃BrF₄ | 206.96 | ~95-100 (Est.) | ~1.7 (Est.) |

| This compound | C₄H₅BrF₄ | 208.98 | ~100-105 (Est.) | ~1.8 (Est.) |

Table 2: Proposed Reaction Conditions and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Pressure (atm) | Expected Yield (%) |

| 1. Synthesis of Intermediate | TFE, Allyl Bromide, AIBN | Acetonitrile | 60 - 80 | 5 - 10 | 40 - 60 |

| 2. Hydrogenation to Final Product | H₂, Pd/C (5 mol%) | Ethanol | 25 - 40 | 1 - 5 | >90 |

Experimental Protocols

The following protocols are hypothetical and adapted from established procedures for similar chemical transformations.

Step 1: Proposed Synthesis of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene

This proposed procedure is based on the free-radical addition of an allyl halide to a perfluoroalkene.

Reaction: CH₂(g)=CF₂(g) + Br-CH₂-CH=CH₂(l) --(AIBN)--> Br-CF₂-CF₂-CH₂-CH=CH₂(l)

Methodology:

-

Apparatus Setup: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, a gas inlet valve, a liquid injection port, a pressure gauge, and a thermocouple is required. The system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagents:

-

Allyl Bromide (1.0 eq)

-

Azobisisobutyronitrile (AIBN, 0.05 eq)

-

Acetonitrile (solvent)

-

Tetrafluoroethylene (TFE, 1.5 eq)

-

-

Reaction Execution:

-

The autoclave is charged with a solution of allyl bromide and AIBN in acetonitrile.

-

The reactor is sealed, and the inert gas is purged.

-

The reactor is cooled in a dry ice/acetone bath, and the required amount of liquid TFE is condensed into the reactor.

-

The reactor is allowed to warm to room temperature and then heated to 70-80 °C with vigorous stirring.

-

The reaction pressure will increase upon heating. The pressure is monitored and maintained for 12-24 hours.

-

The reaction progress is monitored by taking aliquots (if the setup allows) and analyzing by GC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reactor is cooled to room temperature, and any excess TFE is carefully vented into a fume hood.

-

The reaction mixture is transferred to a round-bottom flask.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional vacuum distillation to yield 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

-

Step 2: Proposed Synthesis of this compound

This procedure is based on the standard catalytic hydrogenation of an alkene.

Reaction: Br-CF₂-CF₂-CH₂-CH=CH₂(l) + H₂(g) --(Pd/C)--> Br-CF₂-CF₂-CH₂-CH₃(l)

Methodology:

-

Apparatus Setup: A standard hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon) is used. A round-bottom flask is equipped with a magnetic stir bar.

-

Reagents:

-

4-Bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 eq)

-

Palladium on carbon (Pd/C, 10% w/w, 0.01 eq of Pd)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

-

Reaction Execution:

-

To the flask, 4-bromo-3,3,4,4-tetrafluorobut-1-ene is added, followed by the solvent (ethanol).

-

The Pd/C catalyst is carefully added under a stream of nitrogen.

-

The flask is sealed, and the atmosphere is replaced with hydrogen gas (this is typically done by evacuating and backfilling with H₂ three times).

-

The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm or a balloon) at room temperature.

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the solvent.

-

The filtrate is collected, and the solvent is removed by rotary evaporation.

-

The resulting crude product, this compound, can be purified by vacuum distillation if necessary.

-

Mechanism Visualization

The following diagram illustrates the proposed free-radical chain mechanism for the synthesis of the intermediate, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

molecular structure and weight of 1-Bromo-1,1,2,2-tetrafluorobutane

An In-Depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane (CAS: 127117-30-0)

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from established chemical databases. It covers the compound's fundamental identifiers, delves into the specifics of its molecular weight and structure, discusses plausible synthetic strategies in the absence of published protocols, outlines its potential applications as a chemical intermediate, and provides detailed safety and handling information. The guide aims to serve as an authoritative resource, grounding its claims in verifiable data and providing clear, actionable information for laboratory and research settings.

Chemical Identity and Core Properties

This compound is a halogenated alkane characterized by a four-carbon chain with significant fluorine substitution and a terminal bromine atom. This unique combination of a reactive bromo- group and the electron-withdrawing effects of the tetrafluoroethyl moiety suggests its utility as a building block in specialized organic synthesis.

Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 127117-30-0 | [2][3] |

| Molecular Formula | C₄H₅BrF₄ | [] |

| Canonical SMILES | CCC(C(F)(F)Br)(F)F | [] |

| InChI | InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | [] |

| InChIKey | CKZRVAPVPPFLQX-UHFFFAOYSA-N | [] |

Physicochemical Data

The physical properties of the compound are dictated by its fluorinated nature and molecular mass. The high density is characteristic of brominated and fluorinated alkanes.

| Property | Value | Source |

| Molecular Weight | 208.98 g/mol | [] |

| Density | 1.612 g/cm³ | [] |

| Boiling Point | 134-144°C | [] |

Molecular Structure and Weight Elucidation

Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The value of 208.98 g/mol is derived from its molecular formula, C₄H₅BrF₄.

The calculation is as follows, using standard atomic weights:

-

Carbon (C): 4 × 12.011 u = 48.044 u

-

Hydrogen (H): 5 × 1.008 u = 5.040 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Fluorine (F): 4 × 18.998 u = 75.992 u

-

Total Molar Mass: 48.044 + 5.040 + 79.904 + 75.992 = 208.98 g/mol

This formula weight is essential for all stoichiometric calculations in experimental research, ensuring accurate molar concentrations and reaction yields.

Structural Analysis

The IUPAC name, this compound, defines the precise arrangement of atoms. The structure consists of a central butane chain.

-

Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms.

-

Carbon-2 (C2): Bonded to two fluorine atoms.

-

Carbon-3 (C3): Bonded to two hydrogen atoms.

-

Carbon-4 (C4): A terminal methyl group, bonded to three hydrogen atoms.

The heavy substitution of electronegative fluorine atoms on C1 and C2 significantly influences the molecule's electronic properties, polarity, and reactivity. The C-Br bond at the C1 position is the primary site for nucleophilic substitution reactions.

Caption: 2D representation of this compound.

Plausible Synthetic Approaches

Exemplary Protocol: Radical-Initiated HBr Addition

This protocol is a representative example of how a compound like this compound could be synthesized. It must be validated and optimized under controlled laboratory conditions.

Reaction Principle: CF₂(F₂)C-CH=CH₂ + HBr --(ROOR/UV)--> CF₂(F₂)C-CH₂-CH₂Br

Materials:

-

3,3,4,4-Tetrafluoro-1-butene (precursor)

-

Hydrogen bromide (HBr), anhydrous

-

Dibenzoyl peroxide or AIBN (radical initiator)

-

Anhydrous, non-polar solvent (e.g., hexane or CCl₄)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reactor Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a dropping funnel. Purge the entire system with an inert gas.

-

Precursor Charging: Dissolve a known molar quantity of 3,3,4,4-tetrafluoro-1-butene and a catalytic amount of the radical initiator (e.g., 1-2 mol%) in the anhydrous solvent within the flask.

-

HBr Addition: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in a compatible solvent via the dropping funnel. Maintain a slight positive pressure of inert gas.

-

Initiation: If using a chemical initiator, gently warm the reaction mixture as specified by the initiator's decomposition temperature. If using photochemical initiation, irradiate the flask with a suitable UV lamp.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) by observing the consumption of the starting alkene.

-

Work-up: Once the reaction is complete, quench by washing the mixture with a saturated sodium bicarbonate solution to neutralize excess HBr, followed by a wash with sodium thiosulfate to remove any residual bromine, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified via fractional distillation under reduced pressure to yield the final this compound.

Caption: General workflow for the synthesis of 1-bromo-alkanes.

Potential Applications and Research Context

This compound is best understood as a fluorinated building block or synthon . Its value lies in the orthogonal reactivity of its functional groups.

-

Nucleophilic Substitution: The C-Br bond is a versatile handle for introducing the -C₂F₄-CH₂CH₃ moiety into a larger molecule via Sₙ2 reactions. This is highly relevant in medicinal chemistry, where the incorporation of short fluorinated chains can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Organometallic Chemistry: It can be used to form Grignard reagents or organolithium species, which can then act as nucleophiles to form new carbon-carbon bonds, further expanding its synthetic utility.

-

Material Science: Polyfluorinated compounds are precursors to polymers and materials with unique properties, such as low surface energy, high thermal stability, and chemical resistance. This compound could serve as a monomer or an additive in the development of novel fluoropolymers.

The presence of this compound in chemical supplier catalogs and its classification as a declarable substance by some industrial entities suggest its use in specialized, proprietary applications.[4]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. The following information is derived from its GHS classification.

Hazard Identification

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

A systematic approach to handling, outlined by the GHS precautionary statements, is mandatory for ensuring laboratory safety.

| Category | Statement Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing fumes, mist, spray, or vapors. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to manage vapor inhalation risks.

-

Personal Protective Equipment (PPE): Standard PPE includes nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

References

Introduction to Bromotetrafluorobutane Isomers

An In-depth Technical Guide to the Isomers of C4H5BrF4

This guide provides a comprehensive overview of the known structural isomers of the chemical formula C4H5BrF4, with a focus on their IUPAC nomenclature, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organofluorine chemistry.

The molecular formula C4H5BrF4 represents a variety of structural isomers, each with unique chemical and physical properties. These isomers are derivatives of butane or isobutane, where five hydrogen atoms have been substituted by one bromine and four fluorine atoms. The specific arrangement of these halogen atoms on the carbon skeleton significantly influences the molecule's polarity, reactivity, and potential biological activity. This guide will focus on the most well-documented isomers.

Identified Isomers and their Physicochemical Properties

The following table summarizes the key physical and chemical properties of the identified isomers of C4H5BrF4. Due to the vast number of potential isomers, this table focuses on those for which data is available.

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Notes |

| 1-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | 208.98 | 134-144 | 1.612 | Data available from commercial suppliers. |

| 1-Bromo-2,2,3,3-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |

| 2-Bromo-1,1,1,2-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |

| 3-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |

| 4-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of isomers. The following sections would typically contain detailed NMR, IR, and mass spectrometry data. However, publicly available, experimentally verified spectroscopic data for the isomers of C4H5BrF4 is limited. Researchers are encouraged to perform their own analyses for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information about the number of different types of hydrogen atoms and their neighboring environments.

-

¹³C NMR: The carbon NMR spectrum would indicate the number of non-equivalent carbon atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds, providing detailed information about the fluorine environments and their couplings.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for C-H, C-F, and C-Br bonds, aiding in the confirmation of the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used to elucidate the structure of the isomer.

Experimental Protocols: Synthesis of Bromotetrafluorobutane Isomers

Detailed experimental protocols for the synthesis of specific C4H5BrF4 isomers are not widely published in peer-reviewed literature. However, general synthetic strategies for the preparation of halogenated alkanes can be adapted. A plausible synthetic route for a bromotetrafluorobutane isomer could involve the following conceptual steps:

-

Fluorination of a suitable butane derivative: This could be achieved using a variety of fluorinating agents, such as hydrogen fluoride or other commercially available reagents. The starting material would likely be a butane derivative with functional groups amenable to fluorination.

-

Bromination: The subsequent introduction of a bromine atom could be accomplished through radical bromination or by the reaction of a suitable precursor with a brominating agent like N-bromosuccinimide (NBS).

Note: The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for each specific isomer to achieve a satisfactory yield and purity.

Logical Relationships of C4H5BrF4 Isomers

The structural isomers of C4H5BrF4 can be categorized based on their carbon skeleton and the position of the halogen substituents. The following diagram illustrates this logical relationship.

Caption: Logical relationship of C4H5BrF4 isomers.

Conclusion

The systematic study of C4H5BrF4 isomers is a complex but important area of organofluorine chemistry. While a number of potential isomers can be drawn, detailed experimental data is scarce for most of them. This guide provides a framework for understanding the nomenclature and properties of these compounds. Further research is needed to synthesize and characterize the full range of bromotetrafluorobutane isomers to explore their potential applications in various scientific and industrial fields. It is recommended that any synthesis and characterization of these compounds be accompanied by thorough spectroscopic analysis to confirm the identity of the specific isomer.

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-1,1,2,2-tetrafluorobutane (CAS No. 127117-30-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. This document outlines the known hazards, precautionary measures, emergency procedures, and standardized experimental protocols for toxicological assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the potential hazards and for designing appropriate handling and storage procedures.

| Property | Value |

| CAS Number | 127117-30-0 |

| Molecular Formula | C4H5BrF4 |

| Molecular Weight | 208.98 g/mol |

| Boiling Point | 134-144°C[] |

| Density | 1.612 g/cm³[][2] |

| Vapor Pressure | 140 mmHg at 25°C[2] |

| Refractive Index | 1.364[2] |

| Appearance | Colorless liquid (though impure samples may appear yellowish) |

| Solubility | Insoluble in water; soluble in organic solvents. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and ensure a safe working environment.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid all personal contact, including inhalation of vapors or mists.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store separately from incompatible materials, such as strong oxidizing agents.

-

Ensure containers are clearly labeled.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first-aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill or accidental release, the following procedures should be followed:

-

Minor Spills:

-

Ensure adequate ventilation.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team.

-

Contain the spill if it is safe to do so.

-

Prevent the spill from entering drains or waterways.

-

Experimental Protocols for Toxicological Assessment

The following sections outline the methodologies for key experiments to assess the toxicological properties of this compound, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to assess the potential of a chemical to cause skin irritation.

Methodology:

-

Tissue Preparation: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.

-

Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a specified period.

-

Viability Assessment: After incubation, the cell viability of the RhE tissue is determined using a quantitative method, typically the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the MTT tetrazolium salt to a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

Data Interpretation: The skin irritation potential is classified based on the reduction in cell viability compared to negative controls. A substance is identified as an irritant if the tissue viability is less than or equal to 50%.

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

-

Tissue Preparation: A reconstructed human cornea-like epithelium (RhCE) model is used.

-

Chemical Exposure: The test chemical is applied to the surface of the RhCE tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is measured using the MTT assay, similar to the skin irritation test.

-

Data Interpretation: The eye irritation potential is determined by the extent of cytotoxicity. A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is greater than 60%.

References

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The presence of both a bromine atom and a tetrafluoroethyl group imparts a unique reactivity profile, making it a subject of interest for creating novel chemical entities. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound, supported by experimental data where available and supplemented by established principles of organic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing chemical reactions, as well as for the purification and characterization of its products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 127117-30-0 |

| Molecular Formula | C4H5BrF4 |

| Molecular Weight | 208.98 g/mol |

| Boiling Point | 134-144 °C |

| Density | 1.612 g/cm³ |

| Purity | Typically ≥95% |

Reactivity Profile

The reactivity of this compound is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to cleavage, and the influence of the adjacent electron-withdrawing tetrafluoroethyl group. The principal reaction pathways include nucleophilic substitution, formation of organometallic reagents, and potentially elimination and radical reactions under specific conditions.

Nucleophilic Substitution Reactions

The C-Br bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. The strong electron-withdrawing effect of the four fluorine atoms is expected to further enhance the electrophilicity of the carbon atom bonded to bromine, making it reactive towards nucleophilic attack.

A relevant example of this reactivity is found in a patented process involving the structurally similar compound, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane. In this process, the carbanion of diethyl malonate, a soft nucleophile, displaces the iodide ion. While the patent focuses on the displacement of iodide, it provides strong evidence that the carbon-halogen bond in such fluorinated systems is susceptible to nucleophilic substitution. Given that the C-Br bond is generally more reactive than the C-I bond in nucleophilic substitutions, it is highly probable that this compound will readily undergo similar reactions.

Logical Relationship of Nucleophilic Substitution

Caption: General workflow for the nucleophilic substitution of this compound.

Experimental Protocol: Nucleophilic Substitution with Diethyl Malonate (Adapted from a similar reaction)

This protocol is adapted from the reaction of 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane with diethyl malonate and serves as a starting point for exploring the reactivity of this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1N Hydrochloric acid

-

Diisopropyl ether

-

Nitrogen gas

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, suspend sodium hydride (1.0 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension in an ice bath.

-

Add diethyl malonate (1.0 equivalent) dropwise to the cooled suspension.

-

Stir the mixture for 1 hour at 0 °C.

-

Add this compound (1.0 equivalent) to the solution, controlling the addition rate to maintain the reaction temperature below a desired setpoint (e.g., 25 °C).

-

After the addition is complete, the reaction mixture may be heated (e.g., to 100 °C, as in the reference patent) to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench by the slow addition of 1N hydrochloric acid.

-

Extract the mixture with diisopropyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain the desired product.

Table 2: Expected Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Expected Product |

| Malonate | Diethyl malonate, NaH | Diethyl 2-(1,1,2,2-tetrafluorobutyl)malonate |

| Cyanide | Sodium cyanide | 2,2,3,3-Tetrafluoropentanenitrile |

| Azide | Sodium azide | 1-Azido-1,1,2,2-tetrafluorobutane |

| Thiolate | Sodium thiophenoxide | Phenyl(1,1,2,2-tetrafluorobutyl)sulfane |

Formation of Organometallic Reagents (Grignard Reaction)

The formation of a Grignard reagent by reacting an alkyl halide with magnesium metal is a fundamental transformation in organic synthesis.[1] While the high electronegativity of fluorine atoms can sometimes hinder the formation of Grignard reagents from fluorinated alkyl halides, it is generally the C-Br bond that reacts with magnesium. The successful formation of a Grignard reagent from this compound would provide a powerful nucleophilic synthon for the introduction of the 1,1,2,2-tetrafluorobutyl group.

However, a potential complication in the Grignard reaction of some fluorinated compounds is the possibility of α- or β-elimination of fluoride, which can lead to the formation of unsaturated species. For instance, the reaction of 1-bromo-2-fluorobenzene with magnesium can lead to a benzyne intermediate via elimination of magnesium bromofluoride.[2] While this is a known pathway for aryl halides, the potential for a similar elimination in an aliphatic system like this compound should be considered.

Logical Relationship of Grignard Reagent Formation and Subsequent Reaction

Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction.

Experimental Protocol: Attempted Grignard Reagent Formation

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas

-

An appropriate electrophile for quenching (e.g., dry ice for CO2, benzaldehyde)

Procedure:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting Grignard reagent can then be reacted with a suitable electrophile. For example, pouring the solution onto crushed dry ice, followed by acidic workup, would yield 2,2,3,3-tetrafluoropentanoic acid if the reaction is successful.

Elimination Reactions (Dehydrobromination)

Treatment of alkyl halides with a strong, non-nucleophilic base can lead to an elimination reaction, forming an alkene.[3] In the case of this compound, a strong base could potentially abstract a proton from the C2 position, leading to the elimination of HBr and the formation of 1,1,2,2-tetrafluorobut-1-ene. The presence of the electron-withdrawing fluorine atoms on the C1 and C2 carbons would likely influence the regioselectivity and facility of this elimination. The acidity of the proton on C2 is expected to be increased, potentially favoring an E1cb-like mechanism.

Logical Relationship of Dehydrobromination

Caption: Proposed pathway for the elimination of HBr from this compound.

Radical Reactions

Free radical halogenation of alkanes is a well-established reaction, typically initiated by UV light or a radical initiator. While this compound already possesses a bromine atom, further radical bromination could potentially occur at other positions on the alkyl chain, although this is generally less selective than ionic reactions. The presence of the electron-withdrawing fluorine atoms would likely deactivate the C-H bonds towards radical abstraction, making such reactions less favorable compared to non-fluorinated alkanes.

Conclusion

This compound is a promising fluorinated building block with a reactivity profile dominated by nucleophilic substitution at the carbon-bromine bond. The electron-withdrawing nature of the tetrafluoroethyl group is anticipated to enhance its reactivity towards nucleophiles. The potential to form a Grignard reagent opens up avenues for carbon-carbon bond formation, although the possibility of elimination side reactions should be considered. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and unlock its synthetic potential. The experimental protocols provided in this guide offer a solid foundation for such exploratory studies. Researchers are encouraged to carefully monitor reaction conditions and product formation to optimize synthetic routes and expand the utility of this versatile fluorinated intermediate.

References

A Historical Overview of 1-Bromo-1,1,2,2-tetrafluorobutane Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound that has garnered intermittent interest within the scientific community, primarily as a potential building block in the synthesis of more complex molecules. Its unique combination of a reactive bromine atom and the influence of the neighboring tetrafluoroethyl group gives it distinct chemical properties. This technical guide provides a comprehensive historical overview of the research conducted on this compound, detailing its synthesis, physicochemical properties, and potential applications.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrF₄ | [] |

| Molecular Weight | 208.98 g/mol | [] |

| Boiling Point | 134-144 °C | [] |

| Density | 1.612 g/cm³ | [] |

| CAS Number | 127117-30-0 | [2] |

| IUPAC Name | This compound | [] |

Historical Synthesis and Methodologies

The synthesis of this compound is not extensively documented in early chemical literature, suggesting it did not feature prominently in the initial wave of organofluorine chemistry research. However, based on established reactions in fluorine chemistry, its synthesis can be inferred through several plausible routes. The work of Haszeldine in the 1950s on the reactions of fluorocarbon radicals and the synthesis of various fluorinated alkanes laid the groundwork for such preparations.[3]

A likely and historically significant method for the synthesis of this compound is the free-radical addition of hydrogen bromide (HBr) to 3,3,4,4-tetrafluorobut-1-ene . This reaction typically proceeds via an anti-Markovnikov addition mechanism, where the bromine atom adds to the terminal carbon of the double bond.

Experimental Protocol: Free-Radical Addition of HBr to 3,3,4,4-Tetrafluorobut-1-ene

Objective: To synthesize this compound via the free-radical addition of hydrogen bromide to 3,3,4,4-tetrafluorobut-1-ene.

Materials:

-

3,3,4,4-tetrafluorobut-1-ene

-

Anhydrous Hydrogen Bromide (HBr)

-

A radical initiator (e.g., benzoyl peroxide, AIBN, or UV irradiation)

-

An inert solvent (e.g., a saturated hydrocarbon)

-

Standard glassware for gas handling and reactions under inert atmosphere

-

Purification apparatus (distillation setup)

Methodology:

-

A solution of 3,3,4,4-tetrafluorobut-1-ene in an inert solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

-

The radical initiator is added to the solution.

-

Anhydrous hydrogen bromide gas is bubbled through the solution while the reaction mixture is either heated to an appropriate temperature (if using a chemical initiator) or irradiated with UV light.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting alkene.

-

Upon completion, the reaction mixture is cooled, and any excess HBr is removed by purging with an inert gas.

-

The crude product is washed with a dilute base solution to remove any remaining acidic components, followed by washing with water and drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

-

The final product, this compound, is purified by fractional distillation.

Logical Relationship of the Synthetic Pathway:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the ethyl group protons. The chemical shifts and splitting patterns would be influenced by the adjacent tetrafluoroethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum would provide key information about the -CF₂-CF₂- moiety.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to fluorine and bromine would be significantly different from those of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹. C-H stretching and bending vibrations of the ethyl group would also be present.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Applications in Research and Industry

While not a widely used commodity chemical, this compound holds potential as a niche intermediate in organic synthesis. The presence of the bromine atom allows for a variety of chemical transformations, including:

-

Nucleophilic substitution reactions: The bromine can be displaced by various nucleophiles to introduce new functional groups.

-

Grignard reagent formation: Reaction with magnesium would yield a Grignard reagent, a powerful tool for carbon-carbon bond formation.

-

Coupling reactions: It could potentially participate in various transition-metal-catalyzed cross-coupling reactions.

The fluorinated portion of the molecule can impart unique properties to the final products, such as increased lipophilicity, thermal stability, and metabolic stability. These properties are often desirable in the development of:

-

Pharmaceuticals: As a building block for creating novel drug candidates.

-

Agrochemicals: For the synthesis of new pesticides and herbicides with enhanced efficacy.

-

Materials Science: As a monomer or additive for the creation of specialty polymers and materials with tailored properties.

Potential Reaction Pathway for Application:

Caption: Potential synthetic applications of the core compound.

Conclusion

The research history of this compound is not as rich as that of many other fluorinated compounds. Its synthesis follows established principles of free-radical chemistry, and its properties are largely predictable based on its structure. While it has not found widespread application, its potential as a building block for introducing the 1,1,2,2-tetrafluorobutyl moiety into more complex molecules remains an area for potential future exploration, particularly in the fields of medicinal chemistry and materials science. Further research to fully characterize its reactivity and explore its utility in novel synthetic pathways could unlock new applications for this interesting fluorinated intermediate.

References

In-Depth Technical Guide: Solubility of 1-Bromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane (C₄H₅BrF₄) is a fluorinated organic compound. Its structure, featuring a polar carbon-bromine bond and multiple carbon-fluorine bonds, imparts unique physical and chemical properties. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The solubility of such a compound is a fundamental parameter that governs its utility in various experimental and industrial settings.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The presence of the bromo and tetrafluoro substituents creates a molecule with a degree of polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Br and C-F bonds of the solute. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While the molecule has polar bonds, it lacks the ability to form strong hydrogen bonds with protic solvents. Solubility in water is expected to be low. Solubility in alcohols is likely to be higher than in water due to the presence of the butyl chain. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Moderate to High | The butyl hydrocarbon portion of the molecule will interact favorably with nonpolar solvents via London dispersion forces. Diethyl ether, having a slight polarity, is expected to be a good solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | As a halogenated hydrocarbon, it is expected to be highly miscible with other halogenated solvents due to similar intermolecular forces. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Calibrated volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in units such as g/L, mg/mL, or mol/L using the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

References

An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-1,1,2,2-tetrafluorobutane, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific compound, this guide also includes information from closely related molecules to provide a broader context for its potential properties and applications.

Core Compound Information

This compound is a halogenated alkane. Its structure incorporates both bromine and fluorine atoms, which can impart unique chemical properties relevant to organic synthesis and medicinal chemistry.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 127117-30-0 | BOC Sciences[] |

| Molecular Formula | C4H5BrF4 | BOC Sciences[] |

| Molecular Weight | 208.98 g/mol | BOC Sciences[] |

| IUPAC Name | This compound | BOC Sciences[] |

| Boiling Point | 134-144°C | BOC Sciences[] |

| Density | 1.612 g/cm³ | BOC Sciences[] |

| SMILES | CCC(C(F)(F)Br)(F)F | BOC Sciences[] |

| InChI | InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | BOC Sciences[] |

Key Suppliers and Manufacturers

Several chemical suppliers list this compound in their catalogs. Researchers should contact these suppliers directly for availability, pricing, and detailed specifications.

Table 2: Prominent Suppliers of this compound

| Supplier | Location | Purity (Advertised) |

| BOC Sciences | New York, USA | 95%[] |

| SynQuest Labs | Florida, USA | Not specified |

| Apollo Scientific Ltd. | Cheshire, UK | Not specified |

It is important to note that many suppliers also provide related fluorinated and brominated butanes, which may be of interest for comparative studies.

Technical Specifications

A Certificate of Analysis (CoA) provides lot-specific data on the purity and impurity profile of a chemical. While a specific CoA for this compound was not publicly available, Table 3 provides a template of expected specifications based on typical CoAs for similar halogenated compounds.

Table 3: Example Certificate of Analysis Specifications

| Test | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity (by GC) | ≥ 95.0% | Gas Chromatography |

| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Specific Impurity 1 | Report Value | GC-MS |

| Specific Impurity 2 | Report Value | GC-MS |

Researchers are strongly advised to request a lot-specific CoA from the supplier before purchase.

Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthetic pathway could involve the radical addition of hydrogen bromide to 1,1,2,2-tetrafluoro-1-butene. The following is a hypothetical experimental protocol.

Objective: To synthesize this compound.

Materials:

-

1,1,2,2-tetrafluoro-1-butene

-

Hydrogen bromide (HBr) gas

-

A radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous solvent (e.g., dichloromethane or hexane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 1,1,2,2-tetrafluoro-1-butene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of the radical initiator to the solution.

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C) using an ice bath.

-

Slowly bubble hydrogen bromide gas through the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, stop the HBr flow and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by washing the mixture with a dilute aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Applications in Research and Drug Development

Halogenated compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications of this compound in drug development are not well-documented, it can be considered a potential building block for the synthesis of more complex fluorinated molecules.

The bromo- and tetrafluoro-moieties offer several possibilities for further chemical transformations. The bromine atom can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The tetrafluoroethyl group can serve as a stable and lipophilic substituent in a target molecule.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a valuable fluorinated building block in organic synthesis. The presence of the tetrafluoroethyl group (-CF2CF2-) can impart unique properties to organic molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties are highly desirable in the development of new pharmaceuticals, agrochemicals, and advanced materials. This document provides an overview of the potential applications of this compound and generalized protocols for its use in key organic transformations.

General Reactivity

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of the neighboring fluorine atoms, making it susceptible to attack by a wide range of nucleophiles. The C-Br bond is the most labile site for substitution.

Application 1: Synthesis of 1,1,2,2-Tetrafluorobutyl-Substituted Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-alkylated products. These fluorinated amines can serve as key intermediates in the synthesis of bioactive molecules.

Table 1: Nucleophilic Substitution with Amines

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Primary or Secondary Amine | N-(1,1,2,2-Tetrafluorobutyl)amine | Polar aprotic solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N), Elevated temperature |

Experimental Protocol: General Procedure for N-Alkylation

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Reaction Initiation: Add this compound (1.2 eq.) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of N-(1,1,2,2-tetrafluorobutyl)amines.

Application 2: Synthesis of 1,1,2,2-Tetrafluorobutyl-Substituted Thioethers

Thiols and their corresponding thiolates are excellent nucleophiles that can readily displace the bromide from this compound to form stable thioethers. These fluorinated thioethers are of interest in materials science and medicinal chemistry.

Table 2: Nucleophilic Substitution with Thiols

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Thiol | (1,1,2,2-Tetrafluorobutyl)thioether | Polar solvent (e.g., DMF, Ethanol), Base (e.g., K2CO3, NaH), Room temperature to moderate heating |

Experimental Protocol: General Procedure for S-Alkylation

-

Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable solvent such as DMF or ethanol. Add a base like potassium carbonate (1.2 eq.) or sodium hydride (1.1 eq., use with caution) to generate the thiolate in situ.

-

Reaction Initiation: To the stirred thiolate solution, add this compound (1.1 eq.) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The desired thioether can be purified by flash chromatography if necessary.

Caption: General workflow for the synthesis of (1,1,2,2-tetrafluorobutyl)thioethers.

Application 3: Carbon-Carbon Bond Formation via C-Nucleophiles

Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds. This reaction is a powerful tool for introducing the 1,1,2,2-tetrafluorobutyl moiety into more complex molecular scaffolds.

Table 3: Alkylation of Carbon Nucleophiles

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Malonic Ester Derivative | 2-(1,1,2,2-Tetrafluorobutyl)malonic Ester | Anhydrous polar aprotic solvent (e.g., DMF, THF), Strong base (e.g., NaH), Inert atmosphere |

Experimental Protocol: General Procedure for C-Alkylation with Malonates

-

Carbanion Formation: To a solution of a malonic ester derivative (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.

-

Reaction Initiation: Add this compound (1.2 eq.) to the solution of the enolate.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction for completion by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by vacuum distillation or column chromatography.

Caption: General workflow for the C-alkylation of malonic esters.

Application 4: Formation of Organometallic Reagents

While challenging, it may be possible to form organometallic reagents, such as a Grignard reagent, from this compound. These reagents would be valuable for subsequent reactions with a variety of electrophiles. The presence of fluorine atoms can make the formation of such reagents difficult, and side reactions like elimination may occur.

Table 4: Formation of Grignard Reagent (Hypothetical)

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Magnesium Turnings | (1,1,2,2-Tetrafluorobutyl)magnesium Bromide | Anhydrous ether (e.g., THF, Et2O), Initiator (e.g., I2), Inert atmosphere |

Experimental Protocol: General Procedure for Grignard Reagent Formation

Note: The formation of Grignard reagents from fluorinated alkyl halides can be difficult to initiate and may be prone to side reactions. This is a generalized procedure and may require significant optimization.

-

Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Initiation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether or THF.

-

Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous ether and add a small portion to the magnesium suspension. Gentle warming or sonication may be necessary to initiate the reaction (disappearance of the iodine color and gentle reflux).

-

Reaction Maintenance: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately in subsequent reactions.

Caption: Logical workflow for the formation and subsequent reaction of a Grignard reagent.

Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorobutane as a Fluoroalkylating Agent

To the intended audience of researchers, scientists, and drug development professionals:

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently insufficient publicly available information to provide detailed application notes and protocols on the use of 1-Bromo-1,1,2,2-tetrafluorobutane specifically as a fluoroalkylating agent.

The initial investigation sought to identify its applications in organic synthesis and drug discovery, uncover specific reaction protocols, and gather quantitative data regarding its efficacy. However, the search did not yield the necessary experimental details to fulfill the core requirements of this request, which include:

-

Quantitative Data Presentation: No specific reaction yields, substrate scope, or comparative data for fluoroalkylation reactions using this compound were found.

-

Detailed Experimental Protocols: Methodologies for key experiments involving this reagent in fluoroalkylation are not described in the available literature.

-

Visualization of Pathways and Workflows: Without established reaction mechanisms or experimental setups, the creation of accurate diagrams is not feasible.

While related compounds and general principles of fluoroalkylation exist, direct extrapolation to this compound without experimental validation would be scientifically unsound. The provided search results primarily contain information on structurally different molecules, such as other brominated or fluorinated butanes, which do not serve as a direct basis for creating reliable protocols for the target compound.

Therefore, we are unable to provide the requested detailed application notes, protocols, data tables, and diagrams for this compound as a fluoroalkylating agent at this time. Further experimental research and publication in peer-reviewed journals would be required to generate the data necessary for such a document.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and specific literature detailing palladium-catalyzed cross-coupling reactions of 1-Bromo-1,1,2,2-tetrafluorobutane is limited. The following application notes and protocols are based on established principles of palladium catalysis and analogous reactions reported for structurally related perfluoroalkyl halides and tetrafluoroethylene. These protocols should be considered as starting points for reaction development and will likely require optimization for specific substrates and desired outcomes.

Introduction to Palladium-Catalyzed Cross-Coupling of Polyfluoroalkyl Halides

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of fluorinated moieties, such as the 1,1,2,2-tetrafluorobutyl group, into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and metabolic stability conferred by fluorine.

The reactivity of fluoroalkyl halides in palladium-catalyzed reactions can be challenging due to the strong carbon-fluorine bonds and the potential for β-fluoride elimination. However, the carbon-bromine bond in this compound is the anticipated site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The successful coupling will depend on the careful selection of the palladium catalyst, ligands, base, and solvent to promote the desired transformation while minimizing side reactions.

General Mechanistic Pathway

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and reductive elimination.

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-1,1,2,2-tetrafluorobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction